N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
CAS No.:
Cat. No.: VC17207569
Molecular Formula: C9H9BrFN3O2S
Molecular Weight: 322.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrFN3O2S |
|---|---|
| Molecular Weight | 322.16 g/mol |
| IUPAC Name | N-(7-bromo-4-fluoro-1-methylindazol-3-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13) |
| Standard InChI Key | OJUAZJBMYHVDGD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1H-indazole scaffold substituted at the 1-position with a methyl group, at the 4-position with fluorine, and at the 7-position with bromine. The methanesulfonamide moiety is attached to the 3-position nitrogen via an N–S bond. This substitution pattern enhances metabolic stability compared to simpler indazole derivatives, as evidenced by the fluorine atom’s electronegativity and the bromine atom’s steric bulk .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrFN₃O₂S |
| Molecular Weight | 342.15 g/mol |
| IUPAC Name | N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide |
| Canonical SMILES | CN1C2=C(C(=NN1)C)S(=O)(=O)NC3=C2C=C(C=C3Br)F |
| Topological Polar SA | 89.5 Ų |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 5 (2 indazole N, 2 sulfonyl O, F) |
The structural complexity arises from the interplay between the electron-withdrawing fluorine and bromine substituents, which influence the indazole ring’s electronic density and the sulfonamide group’s acidity .
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a modular approach, as outlined in Patent WO2020084491A1 for related indazole sulfonamides . Key steps include:
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Indazole Core Formation: Cyclization of 4-fluoro-7-bromo-1-methyl-1H-indazol-3-amine via Buchwald-Hartwig coupling or palladium-catalyzed amination.
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Sulfonylation: Reaction with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .
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Purification: Column chromatography with hexane:ethyl acetate gradients (90:10 → 60:40) yields the final product in 46–71% purity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 16 hr | 68% |
| Sulfonylation | MsCl (2.5 eq), TEA (3 eq), DCM, 0–25°C | 85% |
| Workup | Na₂SO₄ drying, vac. concentration | – |
Critical parameters include maintaining sub-10°C temperatures during sulfonylation to prevent N-oxide formation and using anhydrous DCM to avoid hydrolysis .
Physicochemical Characterization
Spectral Data
While experimental spectra for the target compound are unavailable, analogs provide reference benchmarks:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole H-5), 7.89 (d, J = 8.4 Hz, 1H, H-6), 4.12 (s, 3H, N–CH₃), 3.41 (s, 3H, SO₂NHCH₃) .
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HPLC Retention: 12.7 min (Sunfire C18, 0.1% TFA/MeCN gradient) .
The fluorine atom induces a deshielding effect on adjacent protons, while the bromine atom contributes to distinct isotopic patterns in mass spectra .
Biological Activity and Applications
Table 3: Hypothetical Pharmacokinetic Profile
| Parameter | Value (Predicted) |
|---|---|
| LogP | 2.8 ± 0.3 |
| Solubility (pH 7.4) | 12 µM |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 5 µM) |
These predictions derive from QSAR models trained on indazole sulfonamides .
Stability and Degradation
Forced Degradation Studies
Under stress conditions:
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Acidic (0.1N HCl, 70°C): De-bromination occurs after 24 hr, forming 4-fluoro-1-methyl-1H-indazol-3-yl methanesulfonamide .
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Oxidative (3% H₂O₂): Sulfonamide oxidation to sulfonic acid predominates (t₁/₂ = 8 hr) .
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Photolytic (ICH Q1B): <5% degradation after 200 W·hr/m² UV exposure, indicating photostability .
Industrial-Scale Synthesis Considerations
Process Optimization
Key challenges in scaling include:
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Exothermic Sulfonylation: Requires jacketed reactors with −10°C cooling capacity.
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Bromine Handling: Closed systems with HEPA filtration to prevent occupational exposure.
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Waste Streams: Recycling DCM via distillation (≥98% recovery) .
Patent WO2020084491A1 details a 75% isolated yield at 10 kg scale using continuous flow hydrogenation for nitro group reduction .
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